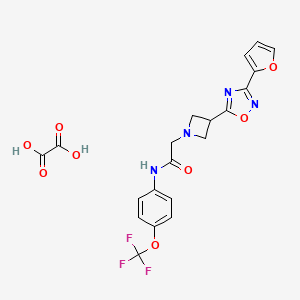![molecular formula C11H14F3NO B2911927 N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine CAS No. 1095128-13-4](/img/structure/B2911927.png)
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine, commonly known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. TFMPP has been used as a research chemical for its potential therapeutic applications in the field of neuroscience.
Mécanisme D'action
TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFMPP are largely mediated by its interaction with the 5-HT2A and 5-HT2C receptors. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, leading to its potential antidepressant and anxiolytic effects. However, TFMPP has also been found to have some negative effects, such as inducing hyperthermia and causing vasoconstriction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TFMPP in lab experiments is its ability to selectively target the 5-HT2A and 5-HT2C receptors, providing researchers with a tool to study the role of these receptors in various neurological processes. However, TFMPP also has some limitations, including its potential to induce unwanted side effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of TFMPP. One potential area of research is the development of more selective agonists for the 5-HT2A and 5-HT2C receptors, which could provide more targeted therapeutic effects. Another area of research is the investigation of the potential interactions between TFMPP and other neurotransmitter systems, such as the glutamatergic system. Additionally, further studies are needed to better understand the long-term effects of TFMPP on neuronal function and behavior.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has been studied for its potential therapeutic applications in the field of neuroscience. Its ability to selectively target the 5-HT2A and 5-HT2C receptors makes it a valuable tool for researchers studying the role of these receptors in various neurological processes. However, further research is needed to fully understand the potential therapeutic benefits and limitations of TFMPP, as well as its long-term effects on neuronal function and behavior.
Méthodes De Synthèse
The synthesis of TFMPP involves the reaction of 2-(2,2,2-trifluoroethoxy)benzyl chloride with ethanamine in the presence of a base. The resulting product is purified using column chromatography to obtain pure TFMPP.
Applications De Recherche Scientifique
TFMPP has been studied for its potential therapeutic applications in the field of neuroscience. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-15-7-9-5-3-4-6-10(9)16-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPKAURCZKGSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2911848.png)





![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2911861.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2911863.png)

![5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B2911865.png)

